2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester
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Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, and conditions can greatly affect the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. These properties can provide information about the compound’s purity and identity.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures should also be determined.
Future Directions
This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications to improve its properties, or further studies to understand its behavior.
properties
IUPAC Name |
diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O9/c1-4-33-22(29)24(25-16(3)27,23(30)34-5-2)14-19(28)18-12-9-13-20(21(18)26(31)32)35-15-17-10-7-6-8-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLSCGDZMYKKLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121037 |
Source
|
Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester | |
CAS RN |
224044-62-6 |
Source
|
Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224044-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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